Magnesium, bromo[2-(methylthio)phenyl]-
Description
Historical Development and Significance of Grignard Reagents in Chemical Synthesis
The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a watershed moment in organic chemistry. wikipedia.orgthermofisher.com This breakthrough, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a versatile and accessible method for forming carbon-carbon bonds. wikipedia.orgacs.org These compounds, now universally known as Grignard reagents, are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. acs.orgchemguide.co.uk
The immediate and widespread adoption of Grignard reagents stemmed from their utility as potent carbon-based nucleophiles, capable of reacting with a vast array of electrophiles. researchgate.net Their ability to add to carbonyl compounds such as aldehydes and ketones to produce alcohols, and to carbon dioxide to form carboxylic acids, revolutionized the synthesis of complex organic molecules. researchgate.net The significance of Grignard's discovery is not merely historical; these reagents remain a cornerstone of both academic research and industrial synthesis, valued for their reactivity and straightforward preparation. acs.org
Overview of Aryl Grignard Reagents: Structural Features and General Reactivity
Aryl Grignard reagents, which feature a magnesium halide bonded to an aromatic ring, are a vital subclass of organomagnesium compounds. chemguide.co.uk Structurally, the magnesium center in an aryl Grignard reagent, when dissolved in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is typically tetracoordinate, complexed with two solvent molecules in addition to the aryl group and the halogen atom. wikipedia.org The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, rendering it nucleophilic. chemguide.co.uk
The reactivity of aryl Grignard reagents is influenced by both electronic and steric factors of the aryl group. thermofisher.com They participate in the characteristic reactions of Grignard reagents, such as addition to carbonyls and other electrophiles. rsc.org The presence of the aromatic ring can, however, modulate their reactivity compared to their alkyl counterparts. For instance, the steric bulk of the aryl group can influence the stereochemical outcome of reactions. Furthermore, the nature and position of substituents on the aromatic ring can dramatically alter the reagent's stability and reactivity.
| Property | Description |
| General Formula | ArMgX (where Ar is an aryl group and X is a halogen) |
| Key Structural Feature | A polar covalent bond between a carbon atom of the aryl ring and a magnesium atom. |
| Coordination in Solution | Typically forms a tetrahedral complex with solvent molecules (e.g., THF, diethyl ether). |
| General Reactivity | Acts as a strong nucleophile and a strong base. |
Unique Characteristics of Bromo[2-(methylthio)phenyl]magnesium as a Functionalized Grignard Reagent
Bromo[2-(methylthio)phenyl]magnesium is a prime example of a functionalized Grignard reagent, where a substituent on the aryl ring imparts unique properties. The presence of the ortho-methylthio group introduces a new dimension to its chemical behavior, primarily through the potential for intramolecular coordination or chelation.
The sulfur atom of the methylthio group, with its lone pairs of electrons, can coordinate to the magnesium center. This chelation can stabilize the Grignard reagent and influence its reactivity and regioselectivity in subsequent reactions. Such intramolecular assistance can be particularly advantageous in reactions where precise control is required.
Research into functionalized Grignard reagents has shown that ortho-chelating groups can impact the reagent's stability and reactivity. uni-muenchen.de For instance, the presence of a nearby heteroatom can assist in the formation of the Grignard reagent and modulate its nucleophilicity. While detailed studies focusing exclusively on bromo[2-(methylthio)phenyl]magnesium are not extensively documented in mainstream literature, the principles of chelation control in Grignard reactions are well-established. uni-muenchen.de
The synthesis of bromo[2-(methylthio)phenyl]magnesium would typically proceed via the reaction of 1-bromo-2-(methylthio)benzene with magnesium turnings in an appropriate ether solvent. The reactivity of this Grignard reagent would be expected to be influenced by the electronic and steric effects of the methylthio group. For example, in cross-coupling reactions, the presence of the sulfur moiety could influence the catalytic cycle. Nickel-catalyzed cross-coupling reactions of aryl thioethers with Grignard reagents have been shown to proceed via cleavage of the C-S bond, highlighting the diverse reactivity patterns that can emerge with sulfur-containing substrates. rsc.orgsemanticscholar.org
The table below outlines some of the expected reaction types for bromo[2-(methylthio)phenyl]magnesium based on the general reactivity of Grignard reagents and the known behavior of functionalized analogues.
| Reaction Type | Electrophile | Expected Product |
| Carbonyl Addition | Aldehydes, Ketones | Secondary or Tertiary Alcohols |
| Carboxylation | Carbon Dioxide | 2-(Methylthio)benzoic acid |
| Cross-Coupling | Organic Halides | Biaryl compounds |
The unique potential of bromo[2-(methylthio)phenyl]magnesium lies in the interplay between its nucleophilic carbon center and the coordinating ability of the adjacent methylthio group. This dual functionality makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures with a high degree of control. Further research into the specific reaction scope and mechanistic nuances of this reagent will undoubtedly continue to enrich the field of organomagnesium chemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;methylsulfanylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCWZNIMFLACN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99346-84-6 | |
| Record name | 99346-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bromo 2 Methylthio Phenyl Magnesium
Direct Magnesium Insertion into Halogenated Arenes
Activation Techniques for Magnesium Metal in Grignard Formation
A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide on the surface of the magnesium metal, which inhibits the reaction. stackexchange.com Various chemical and mechanical methods have been developed to overcome this inert layer and initiate the reaction.
Common chemical activators include iodine, 1,2-dibromoethane (B42909), and methyl iodide. stackexchange.com The use of 1,2-dibromoethane is advantageous as the progress of activation can be monitored by the observation of ethylene (B1197577) gas bubbles. stackexchange.com Another effective chemical activation method involves the use of diisobutylaluminum hydride (DIBAL-H), which can activate the magnesium surface, allowing the reaction to be initiated at lower temperatures, often at or below 20 °C for aryl Grignard reagents. researchgate.net This method has been shown to be reliable even under dilute reaction conditions. researchgate.net
Mechanical activation methods include in-situ crushing of magnesium pieces, rapid stirring, and sonication to break the oxide layer and expose a fresh, reactive metal surface. stackexchange.com Additionally, using specially prepared, highly reactive magnesium, such as Rieke magnesium, can circumvent the activation problem altogether, allowing for the formation of functionalized Grignard reagents at very low temperatures (e.g., -78 °C). cmu.edu
| Activation Method | Description | Key Advantages |
| Iodine | A small crystal of iodine is added to the magnesium. | Simple and commonly used. stackexchange.com |
| 1,2-Dibromoethane | A few drops are added to the magnesium suspension. | Reaction progress is visible via ethylene bubbling. stackexchange.com |
| DIBAL-H | Diisobutylaluminum hydride is used to activate the surface. | Allows for lower initiation temperatures. researchgate.net |
| Mechanical Stirring | Vigorous stirring reduces the oxide layer. | Avoids chemical contaminants. researchgate.net |
| Sonication | Ultrasound is used to clean the metal surface. | Effective for cleaning the passivating layer. researchgate.net |
| Rieke Magnesium | Highly reactive magnesium prepared by reduction of a magnesium salt. | Enables Grignard formation at very low temperatures. cmu.edu |
Role of Ethereal Solvents and Additives in Reaction Efficiency
Ethereal solvents are essential for the formation and stability of Grignard reagents. Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) play a crucial role by solvating the magnesium center, which is necessary for the reaction to proceed. wikipedia.org The choice of solvent can influence the reaction's efficiency and the stability of the resulting Grignard reagent. For instance, THF is a common solvent for preparing Grignard reagents from aryl bromides. orgsyn.org In some cases, alternative ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been explored as potentially safer alternatives to THF and diethyl ether. researchgate.net
Additives can also significantly impact the reaction. The use of flow chemistry with a packed-bed magnesium column has been shown to be an efficient method for the on-demand preparation of organomagnesium reagents, offering good control over reaction temperature and enhanced mass transfer. uclm.es
Influence of Lithium Chloride (LiCl) on Insertion Kinetics and Yield
The addition of lithium chloride (LiCl) has been shown to have a profound positive effect on the direct insertion of magnesium into aryl halides. researchgate.net LiCl facilitates the insertion process, leading to improved reaction rates and yields. researchgate.net This is attributed to the formation of a mixed magnesium-lithium complex of the type RMgX·LiCl, which helps to remove the newly formed organometallic species from the metal surface, thereby exposing fresh magnesium for reaction. nih.gov The presence of LiCl can also suppress side reactions, leading to cleaner reaction profiles. researchgate.net This "LiCl effect" is particularly beneficial for the preparation of functionalized Grignard reagents, as it allows the reaction to proceed under milder conditions, thus tolerating a wider range of functional groups. organic-chemistry.orgresearchgate.net
Halogen-Magnesium Exchange Reactions
An alternative and often more versatile method for preparing bromo[2-(methylthio)phenyl]magnesium is through a halogen-magnesium exchange reaction. This method involves the reaction of an organic halide with a pre-formed organomagnesium reagent. wikipedia.org A common reagent used for this purpose is isopropylmagnesium chloride (i-PrMgCl) or its more reactive counterpart, i-PrMgCl·LiCl. harvard.edu
Mechanistic Pathways of Aryl Halogen-Magnesium Exchange
The halogen-magnesium exchange is believed to proceed through a four-centered transition state involving the aryl halide and the Grignard reagent. The rate of exchange is generally faster for aryl iodides than for aryl bromides. clockss.org The reaction is kinetically controlled, and its rate is influenced by the electronic properties of the aryl halide. researchgate.net Electron-deficient aromatic bromides tend to undergo faster exchange reactions. clockss.org
The addition of LiCl to the Grignard reagent, forming a "turbo-Grignard" reagent like i-PrMgCl·LiCl, significantly accelerates the halogen-magnesium exchange. organic-chemistry.orgtpu.ru This enhancement is attributed to the breakup of polymeric Grignard aggregates into more reactive monomeric or dimeric species and the increased nucleophilicity of the reagent. organic-chemistry.orgnih.gov The LiCl assists in shifting the Schlenk equilibrium towards the more reactive dialkylmagnesium species. nih.gov
Regioselectivity and Chemoselectivity in Exchange Processes
Halogen-magnesium exchange reactions can exhibit high levels of regioselectivity, particularly in polyhalogenated aromatic systems. organic-chemistry.org The selectivity is often directed by the electronic nature of the substituents on the aromatic ring. For instance, in the case of dibrominated arenes, the exchange will preferentially occur at the more electron-deficient position. researchgate.net Chelating groups on the substrate can also direct the exchange to an ortho-position. harvard.edu
A key advantage of the halogen-magnesium exchange is its chemoselectivity. By carefully controlling the reaction temperature, it is possible to perform the exchange in the presence of sensitive functional groups that would not be tolerated in a direct insertion reaction. researchgate.netharvard.edu The use of i-PrMgCl·LiCl allows the exchange to be carried out at low temperatures, which is crucial for the preparation of highly functionalized Grignard reagents. researchgate.netclockss.org For example, functional groups like esters, nitriles, and even other halides can be tolerated. clockss.orgresearchgate.net
| Reagent | Substrate | Conditions | Product | Yield | Reference |
| i-PrMgCl·LiCl | 1-bromo-3-fluorobenzene | RT, 3h (with iPr2Mg) vs. with iPrMgCl·LiCl | 1-(3-fluorophenyl)magnesium bromide | 50% vs. 85% | tpu.ru |
| i-PrMgCl·LiCl | 2,6-dibromopyridine | with iPrMgCl vs. with iPrMgCl·LiCl | 2-bromo-6-(magnesiobromo)pyridine | 42% vs. 89% | tpu.ru |
| i-PrMgCl·LiCl | 3-substituted 1,2-dibromo arenes | Low Temperature | 2-substituted 5-bromophenylmagnesium chloride | Good yields | organic-chemistry.org |
This table illustrates the enhanced yields and applicability of the halogen-magnesium exchange reaction, particularly with the use of LiCl-mediated reagents, for the synthesis of functionalized arylmagnesium compounds.
Reactivity Profiles and Transformational Applications of Bromo 2 Methylthio Phenyl Magnesium
Nucleophilic Addition Reactions
Bromo[2-(methylthio)phenyl]magnesium readily participates in nucleophilic addition reactions with a variety of electrophiles. The electron-rich aryl group, facilitated by the electropositive magnesium, acts as a potent nucleophile, attacking electron-deficient centers to form new chemical bonds.
Addition to Carbonyl Compounds: Aldehydes, Ketones, and Esters
The addition of bromo[2-(methylthio)phenyl]magnesium to carbonyl compounds is a fundamental transformation for the synthesis of alcohols and ketones. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.
With aldehydes, the reaction typically affords secondary alcohols. For instance, the reaction with benzaldehyde (B42025) would yield (2-(methylthio)phenyl)(phenyl)methanol. Similarly, addition to ketones, such as acetophenone, results in the formation of tertiary alcohols like 2-phenyl-1-(2-(methylthio)phenyl)propan-2-ol.
The reaction with esters proceeds through a double addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. For example, the reaction with ethyl acetate (B1210297) would lead to the formation of 1,1-bis(2-(methylthio)phenyl)ethan-1-ol.
Table 1: Nucleophilic Addition of Bromo[2-(methylthio)phenyl]magnesium to Carbonyl Compounds
| Carbonyl Substrate | Product | Typical Reaction Conditions |
|---|---|---|
| Benzaldehyde | (2-(methylthio)phenyl)(phenyl)methanol | THF, rt, then H₃O⁺ workup |
| Acetophenone | 2-phenyl-1-(2-(methylthio)phenyl)propan-2-ol | THF, rt, then H₃O⁺ workup |
Carboxylation Reactions with Carbon Dioxide for Carboxylic Acid Synthesis
The reaction of bromo[2-(methylthio)phenyl]magnesium with carbon dioxide provides a direct route to 2-(methylthio)benzoic acid. This carboxylation reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the corresponding carboxylic acid. Research has demonstrated that this transformation can proceed with good efficiency, with reported yields of 67% for the synthesis of 2-(methylthio)benzoic acid. nih.gov
Table 2: Carboxylation of Bromo[2-(methylthio)phenyl]magnesium
| Electrophile | Product | Yield (%) | Reference |
|---|
Stereochemical Control and Chelation Effects in Addition Reactions
The ortho-methylthio group in bromo[2-(methylthio)phenyl]magnesium can play a crucial role in controlling the stereochemical outcome of its addition reactions to chiral carbonyl compounds. The sulfur atom can coordinate to the magnesium center of the Grignard reagent, forming a chelate ring. This chelation can restrict the conformational flexibility of the transition state, leading to a more organized arrangement and influencing the facial selectivity of the nucleophilic attack on the carbonyl group.
This chelation control is particularly relevant in additions to α-chiral aldehydes and ketones, where the pre-organization of the reactants can lead to high diastereoselectivity. The formation of a rigid, five-membered chelate ring involving the sulfur atom, the magnesium, and the carbonyl oxygen of the substrate can favor the approach of the nucleophile from one specific face of the carbonyl, resulting in the preferential formation of one diastereomer. The extent of this stereochemical control is dependent on various factors, including the solvent, temperature, and the nature of the substituents on both the Grignard reagent and the carbonyl compound. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
Bromo[2-(methylthio)phenyl]magnesium is an effective coupling partner in various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of biaryl and other substituted aromatic compounds.
Palladium-Catalyzed Coupling Reactions: Suzuki-Miyaura, Kumada, and Related Protocols
Palladium complexes are widely used as catalysts for cross-coupling reactions involving Grignard reagents. In the Kumada coupling , bromo[2-(methylthio)phenyl]magnesium can be coupled with aryl, vinyl, or alkyl halides. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org
While the Suzuki-Miyaura coupling traditionally involves organoboron reagents, variations of this protocol can be adapted for Grignard reagents, often through in situ transmetalation to a more suitable organometallic species or by employing specific catalyst systems that facilitate the direct coupling of Grignard reagents with organoboron compounds or their derivatives. nih.gov The synthesis of biaryl compounds is a common application of these palladium-catalyzed methods. nih.govuhmreactiondynamics.org
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|
| Aryl Halide (e.g., 4-Bromoanisole) | Pd(PPh₃)₄ | Biaryl |
Nickel- and Other Transition Metal-Mediated Cross-Couplings
Nickel catalysts offer a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed Kumada-type couplings of bromo[2-(methylthio)phenyl]magnesium with organic halides are efficient methods for C-C bond formation. rsc.orgorganic-chemistry.org These reactions follow a similar catalytic cycle to the palladium-catalyzed counterparts, involving Ni(0) and Ni(II) intermediates. rsc.org
Nickel catalysts have been shown to be particularly effective in coupling Grignard reagents with a wide range of electrophiles, including aryl chlorides and fluorides, which are often less reactive in palladium-catalyzed systems. organic-chemistry.orgnih.gov The choice of ligand is crucial for the success of these reactions, influencing the catalyst's stability, reactivity, and selectivity. rsc.org Bimetallic systems, where both nickel and magnesium cooperate, have also been developed to enhance the reactivity and selectivity of these cross-coupling reactions. organic-chemistry.org
Table 4: Nickel-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|
| Aryl Chloride (e.g., Chlorobenzene) | NiCl₂(dppe) | Biaryl |
Mechanistic Aspects of Transmetalation in Catalytic Cycles
The transmetalation step is a fundamental process in many transition-metal-catalyzed cross-coupling reactions, involving the transfer of an organic group from the Grignard reagent to the transition metal center. In the case of bromo[2-(methylthio)phenyl]magnesium, this process is integral to its participation in catalytic cycles, such as those seen in Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings.
The generally accepted mechanism for the transmetalation of a Grignard reagent (R-MgX) with a transition metal halide complex (LₙM-X') in a catalytic cycle proceeds through an initial coordination of the Grignard reagent to the metal center. This is followed by the formation of a bridged intermediate or a four-centered transition state, which facilitates the exchange of the organic group and the halide between the magnesium and the transition metal. The final step involves the reductive elimination of the coupled product from the transition metal, which regenerates the active catalyst.
For bromo[2-(methylthio)phenyl]magnesium, the ortho-methylthio group can influence the transmetalation process in several ways. The sulfur atom, being a soft Lewis base, can coordinate to the transition metal center, potentially stabilizing the transition state and influencing the rate and stereochemistry of the transmetalation. This intramolecular coordination can facilitate the delivery of the aryl group to the metal center, a phenomenon that can be particularly advantageous in complex synthetic scenarios. While specific mechanistic studies focusing solely on the transmetalation of bromo[2-(methylthio)phenyl]magnesium are not extensively detailed in the literature, the behavior of similar organosulfur compounds in catalytic cycles suggests that the methylthio group plays a significant role in modulating the reactivity and stability of the organometallic intermediates.
Metalation and Directed Metalation Strategies
The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Bromo[2-(methylthio)phenyl]magnesium is a key player in this field, primarily due to the directing effect of the methylthio group.
The methylthio (-SMe) group is a well-established ortho-directing group in electrophilic aromatic substitution and metalation reactions. baranlab.orgharvard.edu In the context of Grignard reagents, while the reagent is pre-formed, the influence of the ortho-methylthio group is still significant in subsequent reactions. The formation of bromo[2-(methylthio)phenyl]magnesium itself proceeds from 1-bromo-2-(methylthio)benzene. The reactivity of the resulting Grignard reagent is then harnessed for further functionalization.
The principle of directed ortho-metalation (DoM) involves the use of a functional group on an aromatic ring to direct deprotonation to the adjacent ortho position by an organometallic base. baranlab.org While this is most commonly observed with organolithium reagents, the underlying principle of coordination between the heteroatom of the directing group and the metal center is relevant. In the case of bromo[2-(methylthio)phenyl]magnesium, the sulfur atom of the methylthio group can interact with other metal centers in subsequent transformations, thereby influencing the regiochemical outcome of the reaction.
The utility of bromo[2-(methylthio)phenyl]magnesium is most evident in its application for the regioselective functionalization of aromatic systems. By serving as a nucleophilic source of the 2-(methylthio)phenyl group, it can be reacted with a wide array of electrophiles to introduce this moiety with precise control over the substitution pattern.
The following table illustrates the expected products from the reaction of bromo[2-(methylthio)phenyl]magnesium with various electrophiles, based on the general reactivity of Grignard reagents.
| Electrophile | Reagent | Product |
| Benzaldehyde | 1. Bromo[2-(methylthio)phenyl]magnesium2. H₃O⁺ | (2-(Methylthio)phenyl)(phenyl)methanol |
| Acetone | 1. Bromo[2-(methylthio)phenyl]magnesium2. H₃O⁺ | 2-(2-(Methylthio)phenyl)propan-2-ol |
| Carbon Dioxide | 1. Bromo[2-(methylthio)phenyl]magnesium2. H₃O⁺ | 2-(Methylthio)benzoic acid |
| Acetonitrile | 1. Bromo[2-(methylthio)phenyl]magnesium2. H₃O⁺ | 1-(2-(Methylthio)phenyl)ethan-1-one |
These reactions highlight the utility of bromo[2-(methylthio)phenyl]magnesium as a building block for introducing the 2-(methylthio)phenyl moiety in a highly regioselective manner.
Other Key Transformations in Organic Synthesis
Beyond its use in simple nucleophilic additions and cross-coupling reactions, bromo[2-(methylthio)phenyl]magnesium is a precursor for the synthesis of more complex heterocyclic structures. A notable application is in the synthesis of dibenzothiophenes, which are important structural motifs in medicinal chemistry and materials science. bohrium.combohrium.comrsc.org
The general strategy involves the reaction of bromo[2-(methylthio)phenyl]magnesium with a suitable electrophile to construct a biphenyl (B1667301) system, followed by an intramolecular cyclization to form the dibenzothiophene (B1670422) core. For example, a palladium-catalyzed cross-coupling reaction between bromo[2-(methylthio)phenyl]magnesium and a substituted 2-bromophenyl derivative can generate a 2-(methylthio)-2'-substituted biphenyl. Subsequent intramolecular C-S bond formation, often promoted by an oxidizing agent or under thermal conditions, leads to the corresponding dibenzothiophene.
The following table presents a generalized scheme for the synthesis of a dibenzothiophene derivative using bromo[2-(methylthio)phenyl]magnesium.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Final Product |
| Bromo[2-(methylthio)phenyl]magnesium | 2-Bromo-R-benzene | Pd(0) catalyst | 2-(Methylthio)-R-biphenyl | R-Dibenzothiophene |
This approach allows for the synthesis of a variety of substituted dibenzothiophenes, where the substituent 'R' can be varied to tune the electronic and steric properties of the final molecule.
Mechanistic Investigations and Theoretical Interpretations of Bromo 2 Methylthio Phenyl Magnesium Reactivity
Elucidation of Reaction Pathways and Intermediate Species
The reaction pathways of Grignard reagents are diverse and can proceed through concerted, radical, or electron transfer mechanisms, depending on the substrate and reaction conditions. For bromo[2-(methylthio)phenyl]magnesium, the presence of the ortho-methylthio group is anticipated to significantly influence the preferred reaction pathway by stabilizing the magnesium center through intramolecular coordination.
In reactions with electrophiles, such as carbonyl compounds, the reaction is generally believed to proceed through a nucleophilic addition mechanism. The initial step involves the coordination of the electrophile to the magnesium atom of the Grignard reagent. In the case of bromo[2-(methylthio)phenyl]magnesium, the magnesium center is likely already coordinated by the internal sulfur atom of the methylthio group. This pre-existing chelation can affect the Lewis acidity of the magnesium, potentially altering the rate and selectivity of the reaction compared to a non-chelating analogue like phenylmagnesium bromide.
The formation of intermediate species is a critical aspect of these reaction pathways. Spectroscopic studies, though not extensively reported for this specific compound, are the primary means of identifying such intermediates. For Grignard reactions in general, techniques like NMR and X-ray crystallography have been instrumental in characterizing various organomagnesium species that exist in solution, including monomers, dimers, and higher oligomers, which are often in equilibrium as described by the Schlenk equilibrium. The intramolecular chelation in bromo[2-(methylthio)phenyl]magnesium is expected to favor the formation of monomeric species in solution, thereby influencing the concentration of the active nucleophile.
The reaction with a carbonyl compound would likely proceed through a six-membered cyclic transition state, where the carbonyl oxygen coordinates to the magnesium, and the aryl group is transferred to the carbonyl carbon. The stability of this transition state would be influenced by the ongoing coordination of the methylthio group to the magnesium center.
| Reaction Step | Description | Key Intermediate/Transition State |
| 1. Electrophile Coordination | The carbonyl oxygen of the electrophile coordinates to the magnesium atom of the Grignard reagent. | A coordination complex between bromo[2-(methylthio)phenyl]magnesium and the carbonyl compound. |
| 2. Nucleophilic Attack | The aryl group of the Grignard reagent attacks the electrophilic carbonyl carbon. | A cyclic transition state involving the magnesium, the aryl group, and the carbonyl group. |
| 3. Product Formation | A new carbon-carbon bond is formed, leading to a magnesium alkoxide intermediate. | Magnesium alkoxide of the product alcohol. |
| 4. Workup | Acidic workup protonates the alkoxide to yield the final alcohol product. | The final alcohol product. |
Computational Chemistry Approaches to Structure and Bonding
Computational chemistry provides powerful tools to investigate the structure, bonding, and reactivity of molecules that may be difficult to study experimentally. Density Functional Theory (DFT) is a particularly useful method for studying organometallic compounds like Grignard reagents.
The nature of the carbon-magnesium (C-Mg) bond in Grignard reagents is a subject of ongoing theoretical interest. It is generally described as a highly polar covalent bond, with significant ionic character. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of this polarity by calculating the partial charges on the carbon and magnesium atoms.
For bromo[2-(methylthio)phenyl]magnesium, the C-Mg bond length and strength would be influenced by the electron-donating effect of the methylthio group, transmitted through the aromatic ring, as well as by the direct intramolecular coordination of the sulfur atom to the magnesium. This coordination can draw electron density towards the magnesium, potentially affecting the nucleophilicity of the carbanionic carbon.
| Parameter | Description | Expected Influence of Methylthio Group |
| C-Mg Bond Length | The distance between the carbon and magnesium atoms. | May be slightly elongated due to the electron-donating nature of the substituent and chelation effects. |
| NBO Charge on Carbon | The calculated partial negative charge on the carbon atom bonded to magnesium. | May be slightly less negative compared to non-chelating analogues due to electron donation to the Mg center. |
| NBO Charge on Magnesium | The calculated partial positive charge on the magnesium atom. | May be slightly less positive due to electron donation from the sulfur atom. |
Grignard reagents in solution exist as a complex equilibrium of monomeric, dimeric, and higher aggregated forms, further complicated by solvation. The position of this equilibrium is highly dependent on the solvent, concentration, and the structure of the Grignard reagent itself.
Computational studies can model the relative energies of these different aggregation states and their solvated complexes. For bromo[2-(methylthio)phenyl]magnesium, the intramolecular chelation is expected to significantly favor the monomeric form by satisfying the coordination sphere of the magnesium atom internally. This reduces the driving force for intermolecular aggregation through halide or alkyl/aryl bridges.
The defining feature of bromo[2-(methylthio)phenyl]magnesium is the presence of the ortho-methylthio group, which can act as an intramolecular chelating ligand. Theoretical studies are essential to fully understand the energetic and structural consequences of this chelation.
DFT calculations can be used to compare the optimized geometries and energies of the chelated and non-chelated (or solvent-coordinated) forms of the molecule. The energy difference between these forms provides a quantitative measure of the chelation energy. This chelation is expected to have several important consequences:
Stabilization of the Grignard Reagent: Intramolecular coordination provides additional stability to the organomagnesium compound, which can be quantified through computational analysis.
Modification of Reactivity: The chelation can alter the Lewis acidity of the magnesium center. A less Lewis acidic magnesium may interact more weakly with external electrophiles, potentially slowing down the reaction rate. Conversely, the pre-organization of the reagent by chelation might lead to enhanced selectivity in certain reactions.
Influence on the Schlenk Equilibrium: By stabilizing the RMgX form, intramolecular chelation can shift the Schlenk equilibrium away from the formation of R₂Mg and MgX₂ species. This can lead to a more defined and reactive species in solution.
Computational models can also explore the transition states of reactions involving bromo[2-(methylthio)phenyl]magnesium. By comparing the activation energies of reactions with and without the chelating group, a theoretical prediction of the rate enhancement or retardation due to intramolecular coordination can be made. The geometry of the transition state will also be influenced by the steric and electronic effects of the coordinated methylthio group, which can have implications for the stereoselectivity of the reaction.
Advanced Synthetic Applications and Future Research Directions
Construction of Complex Organic Architectures Incorporating the 2-(methylthio)phenyl Subunit
The 2-(methylthio)phenyl motif is a key structural component in various complex organic molecules, including pharmaceuticals and materials. The corresponding Grignard reagent, bromo[2-(methylthio)phenyl]magnesium, is a primary tool for introducing this subunit. Its application is particularly notable in the synthesis of sulfur-containing polycyclic aromatic hydrocarbons and functional polymers.
Dibenzothiophenes and Thianthrenes: The synthesis of dibenzothiophenes, a class of organosulfur compounds with applications in materials science and pharmaceuticals, can be envisioned using this Grignard reagent. bohrium.comsigmaaldrich.com While catalyst-free methods for dibenzothiophene (B1670422) synthesis exist, Grignard-based routes offer a classic and versatile alternative. bohrium.com For instance, the reaction of bromo[2-(methylthio)phenyl]magnesium with appropriate electrophiles followed by intramolecular cyclization strategies could provide access to a variety of substituted dibenzothiophenes. google.com Similarly, this reagent can be employed in the synthesis of thianthrene (B1682798) derivatives. The reaction of an aryl Grignard reagent with thianthrene 5-oxide, for example, has been shown to produce 5-(aryl)thianthrenium salts, which are themselves valuable intermediates for further functionalization. google.com
Biaryl Compounds: The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. princeton.edu Bromo[2-(methylthio)phenyl]magnesium is a key precursor for synthesizing unsymmetrical biaryls containing the 2-(methylthio)phenyl moiety through cross-coupling reactions. bohrium.comasianpubs.org These reactions, typically catalyzed by transition metals like nickel or palladium, couple the Grignard reagent with an aryl halide.
Functional Polymers: A significant application lies in the synthesis and modification of functional polymers like poly(phenylene sulfide) (PPS). jpn.orgcolab.wsresearchgate.net For instance, a bromo-terminated poly(2,6-dimethyl-1,4-phenylenesulfide) (PMPS) can undergo a Kumada-Tamao cross-coupling reaction with a Grignard reagent. nih.gov This demonstrates a powerful method for the post-polymerization modification of PPS, allowing for the introduction of specific end-groups and the creation of materials with tailored properties, such as thermosetting resins. nih.gov
| Target Architecture | General Synthetic Strategy | Potential Role of Bromo[2-(methylthio)phenyl]magnesium | Reference |
|---|---|---|---|
| Dibenzothiophenes | Intramolecular cyclization of 2-arylthio precursors | Precursor to the 2-biphenylthiol intermediate | bohrium.comgoogle.com |
| 5-Arylthianthrenium Salts | Reaction of aryl Grignard with thianthrene 5-oxide | Direct introduction of the 2-(methylthio)phenyl group | google.com |
| Biaryl Compounds | Transition metal-catalyzed cross-coupling | Nucleophilic partner in Kumada or Negishi-type couplings | bohrium.comprinceton.eduasianpubs.org |
| End-Functionalized Poly(phenylene sulfide) | Post-polymerization modification via Kumada-Tamao coupling | Functionalizing agent for bromo-terminated polymers | nih.gov |
Strategies for Enantioselective and Diastereoselective Transformations Utilizing the Reagent
Achieving stereocontrol in reactions involving highly reactive Grignard reagents is a significant challenge in synthetic chemistry. jpn.org The development of catalytic enantioselective and diastereoselective transformations expands the synthetic utility of reagents like bromo[2-(methylthio)phenyl]magnesium, enabling the synthesis of chiral molecules.
Enantioselective Catalysis: The primary strategy for achieving enantioselectivity is the use of a chiral catalyst. jpn.orgnih.gov This typically involves a transition metal complexed with a chiral ligand. While the extreme reactivity of Grignard reagents can lead to a significant uncatalyzed background reaction, careful selection of the catalyst, ligand, and reaction conditions can lead to high levels of enantiomeric excess (ee). For sulfur-containing Grignard reagents, ligands that can engage in secondary interactions with the sulfur atom may offer enhanced control. The generation of enantioenriched Grignard reagents themselves, for instance through a sulfoxide/magnesium exchange reaction, represents another powerful approach to stereocontrol. nih.gov
Diastereoselective Transformations: Diastereoselectivity often arises when the Grignard reagent adds to a chiral substrate, such as a ketone or imine containing a nearby stereocenter. The inherent steric and electronic properties of both the Grignard reagent and the substrate dictate the facial selectivity of the addition. Recent studies have highlighted a "halide effect," where the diastereoselectivity of Grignard additions can be significantly influenced by the halide counterion (Cl, Br, or I) of the Grignard reagent, offering an additional tool for controlling the stereochemical outcome. semanticscholar.org Furthermore, the choice of solvent can dramatically alter diastereoselectivity; coordinating solvents like tetrahydrofuran (B95107) (THF) can lead to different stereochemical outcomes compared to non-coordinating solvents like dichloromethane (B109758) (DCM) by altering the aggregation state and reactivity of the Grignard reagent. chemie-brunschwig.ch
| Strategy | Description | Key Factors | Reference |
|---|---|---|---|
| Chiral Catalysis | Use of a transition metal complex with a chiral ligand to create a chiral environment around the reaction center. | Ligand structure, metal center, reaction temperature. | jpn.orgnih.gov |
| Chiral Solvents | Employing a chiral, non-racemic solvent (e.g., (S)-2-methyltetrahydrofuran) to induce asymmetry in the product. | Solvent structure, temperature, Grignard reagent aggregation. | wmich.edu |
| Substrate Control | Addition to a chiral substrate, where existing stereocenters direct the approach of the Grignard reagent. | Nature of the substrate and its directing groups. | semanticscholar.org |
| Halide Effect | Varying the halide (Cl, Br, I) of the RMgX reagent to influence the diastereomeric ratio of the product. | The specific halide used (e.g., MeMgI often shows different selectivity than MeMgCl). | semanticscholar.org |
Exploration of Bromo[2-(methylthio)phenyl]magnesium as a Precursor for Novel Organometallic Species
Grignard reagents are foundational in organometallic chemistry, often serving as entry points to a vast array of other organometallic compounds through transmetalation reactions. Bromo[2-(methylthio)phenyl]magnesium can be used to generate novel organometallic species with unique reactivity profiles, potentially incorporating metals such as zinc, copper, titanium, or iron.
The process of transmetalation involves the transfer of the organic group from magnesium to another metal. For example, reacting bromo[2-(methylthio)phenyl]magnesium with a zinc salt like ZnCl₂ would yield the corresponding organozinc reagent. Organozinc reagents are generally less reactive and more functional-group-tolerant than their Grignard counterparts, making them valuable in Negishi cross-coupling reactions.
Similarly, reaction with transition metal salts can lead to the in situ formation of catalytically active species or isolable organometallic complexes. For instance, the reaction of aryl Grignard reagents with iron(II) chloride is proposed to form ate-complexes like [Ar-Fe(MgBr)], which are key intermediates in iron-catalyzed cross-coupling reactions. pku.edu.cn The ortho-methylthio group in bromo[2-(methylthio)phenyl]magnesium could act as a hemilabile ligand, coordinating to the new metal center and potentially stabilizing the complex or influencing its subsequent reactivity. This opens avenues for designing new catalysts where the sulfur atom plays an active role in the catalytic cycle.
Emerging Methodologies and Catalytic Systems for Enhanced Reactivity and Selectivity
Research into Grignard reagent chemistry continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies. For bromo[2-(methylthio)phenyl]magnesium, these emerging trends promise to expand its synthetic utility significantly.
Earth-Abundant Metal Catalysis: While palladium has been the dominant catalyst for cross-coupling reactions, there is a strong push towards using more earth-abundant and less toxic first-row transition metals. Iron, nickel, and copper have emerged as powerful catalysts for Grignard cross-coupling reactions. semanticscholar.org
Iron-catalyzed cross-coupling offers a cost-effective and environmentally friendly alternative, often proceeding under mild conditions. asianpubs.orgnih.govbris.ac.uk
Nickel-catalyzed reactions are particularly effective for coupling with challenging electrophiles, including those with C-S bonds, which is highly relevant for the chemistry of sulfur-containing molecules. researchgate.netresearchgate.net
Copper-catalyzed systems provide unique reactivity and are often used for both homo- and cross-coupling of Grignard reagents. nih.govrsc.org
"Turbo" Grignard Reagents: The reactivity of Grignard reagents can be dramatically enhanced by the addition of salts like lithium chloride. The resulting RMgCl·LiCl species, often termed "turbo" Grignard reagents, exhibit increased solubility and reactivity, enabling reactions that are sluggish or fail with traditional Grignard reagents. harvard.edu This is particularly useful for the preparation of highly functionalized Grignard reagents via magnesium-halogen exchange at low temperatures, a technique that preserves sensitive functional groups. harvard.edu
| Catalyst Metal | Typical Precursor | Key Advantages | Relevant Applications | Reference |
|---|---|---|---|---|
| Iron (Fe) | FeCl₃, Fe(acac)₃ | Low cost, low toxicity, environmentally benign. | Coupling with alkyl and aryl halides. | asianpubs.orgbris.ac.uk |
| Nickel (Ni) | NiCl₂(dppp), Ni(COD)₂ | High reactivity, effective for C-S bond activation. | Kumada coupling, coupling with organosulfur compounds. | researchgate.netthieme-connect.de |
| Copper (Cu) | CuI, CuCl₂, Li₂CuCl₄ | Inexpensive, unique reactivity for homo- and cross-coupling. | Oxidative coupling, coupling with alkyl halides. | nih.govrsc.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Magnesium, bromo[2-(methylthio)phenyl]-?
- Answer : The synthesis of organomagnesium compounds like Magnesium, bromo[2-(methylthio)phenyl]- typically involves Grignard reagent formation. A common approach is reacting brominated aryl precursors with magnesium metal under anhydrous conditions. For example, analogous methods for bromophenyl Grignard reagents involve halogen-metal exchange in tetrahydrofuran (THF) at controlled temperatures (0–25°C) to prevent side reactions . Optimization of solvent purity, magnesium activation (e.g., iodine etching), and stoichiometry is critical for yield and purity. Characterization via titration (to quantify active Mg) and NMR can validate successful synthesis .
Q. Which spectroscopic techniques are optimal for structural elucidation of Magnesium, bromo[2-(methylthio)phenyl]-?
- Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for structurally related bromophenyl-magnesium complexes . Complementary techniques include:
- ¹H/¹³C NMR : To identify methylthio (-SMe) and aryl proton environments.
- FT-IR : To detect Mg-C vibrational modes (~500 cm⁻¹).
- Elemental Analysis : To verify stoichiometry and purity.
- Mass Spectrometry (ESI-MS) : For molecular ion detection in non-polar solvents.
Advanced Research Questions
Q. How does the methylthio substituent influence the reactivity of Magnesium, bromo[2-(methylthio)phenyl]- in cross-coupling reactions?
- Answer : The methylthio group (-SMe) acts as a σ-donor and π-acceptor, modulating the electron density at the magnesium center. This can enhance stability but reduce nucleophilicity compared to non-substituted analogs. Studies on similar thioether-functionalized Grignard reagents show altered reactivity in Kumada couplings, where electron-withdrawing groups slow transmetallation but improve selectivity in C–C bond formation . Kinetic studies using in situ IR or UV-Vis spectroscopy are recommended to quantify these effects .
Q. How can researchers resolve contradictions in reported catalytic activity data for Magnesium, bromo[2-(methylthio)phenyl]-?
- Answer : Discrepancies often arise from variations in:
- Reaction Conditions : Moisture levels (<10 ppm H₂O) and solvent polarity significantly impact Grignard reactivity .
- Substrate Purity : Residual halides or oxidants in precursors can deactivate the Mg center.
- Analytical Methods : Titration vs. GC-MS for yield quantification may produce divergent results.
To reconcile data, standardize protocols (e.g., glovebox use) and employ control experiments with reference compounds (e.g., unsubstituted bromophenyl-Mg) .
Q. What strategies improve the stability of Magnesium, bromo[2-(methylthio)phenyl]- under varying experimental conditions?
- Answer : Stability challenges include moisture sensitivity and thermal decomposition. Mitigation strategies include:
- Storage : At -20°C in anhydrous THF or diethyl ether, sealed under inert gas (Ar/N₂) .
- Additives : Chelating ligands (e.g., TMEDA) stabilize the Mg center and prolong shelf life.
- In Situ Generation : Prepare the reagent immediately before use to avoid degradation.
- Thermal Monitoring : DSC/TGA can identify decomposition thresholds (>60°C for most Grignards) .
Methodological Guidance
Q. How to design experiments assessing the biological interactions of Magnesium, bromo[2-(methylthio)phenyl]-?
- Answer : While direct biological data for this compound is limited, structurally related aryl-Mg complexes are studied for enzyme inhibition. Key steps:
Solubilization : Use DMSO/water mixtures (≤1% v/v) to maintain compound integrity.
Activity Screening : Test against target enzymes (e.g., kinases) via fluorescence assays.
Control for Mg²⁺ Interference : Compare results with MgCl₂ controls to isolate organic ligand effects .
Q. What computational methods predict the electronic properties of Magnesium, bromo[2-(methylthio)phenyl]-?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) can model:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
